molecular formula C12H13NO2 B136563 2-Ethoxy-1-methylquinolin-4(1H)-one CAS No. 147249-47-6

2-Ethoxy-1-methylquinolin-4(1H)-one

Cat. No. B136563
M. Wt: 203.24 g/mol
InChI Key: PJPAZNFYBUTDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-methylquinolin-4(1H)-one, also known as EMAQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EMAQ is a quinoline derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.

Biochemical And Physiological Effects

2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethoxy-1-methylquinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the replication of hepatitis C virus and HIV in vitro.

Advantages And Limitations For Lab Experiments

2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have low toxicity, making it a safe compound for use in cell culture and animal studies. However, 2-Ethoxy-1-methylquinolin-4(1H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 2-Ethoxy-1-methylquinolin-4(1H)-one. One area of interest is the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethoxy-1-methylquinolin-4(1H)-one's potential as a therapeutic agent for the treatment of viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to elucidate the mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-Ethoxy-1-methylquinolin-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. 2-Ethoxy-1-methylquinolin-4(1H)-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product. 2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Ethoxy-1-methylquinolin-4(1H)-one should focus on the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one can be achieved through a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-ethoxy-1-cyano-1-(2-ethoxyphenyl)ethane. This compound is then reacted with methyl formate in the presence of sodium methoxide to form 2-ethoxy-1-methylquinolin-4(1H)-one. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-Ethoxy-1-methylquinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as hepatitis C and HIV.

properties

CAS RN

147249-47-6

Product Name

2-Ethoxy-1-methylquinolin-4(1H)-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-1-methylquinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3

InChI Key

PJPAZNFYBUTDFS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCOC1=CC(=O)C2=CC=CC=C2N1C

synonyms

4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI)

Origin of Product

United States

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